1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Description
Properties
CAS No. |
85123-62-2 |
|---|---|
Molecular Formula |
C11H16N2OS |
Molecular Weight |
224.32 |
IUPAC Name |
1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C11H16N2OS/c1-2-3-7-13-9-6-4-5-8(9)10(15)12-11(13)14/h2-7H2,1H3,(H,12,14,15) |
InChI Key |
YCSQHSKIGUOGGG-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(CCC2)C(=S)NC1=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Cyclopentanone Derivatives
A modified Biginelli-like reaction can assemble the pyrimidinone ring. Cyclopentanone reacts with urea or thiourea in the presence of an acid catalyst (e.g., HCl or p-toluenesulfonic acid) and a β-keto ester or malononitrile derivative. For example, cyclopentanone, ethyl acetoacetate, and urea undergo cyclocondensation in ethanol under reflux to yield 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one. The reaction mechanism involves keto-enol tautomerism, nucleophilic attack, and dehydration.
Key Variables :
- Catalyst: Lewis acids (e.g., ZnCl₂) improve yields by facilitating imine formation.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Metal-Catalyzed CH Functionalization
Manganese-catalyzed oxidation offers an alternative route. For instance, Mn(OTf)₂ with tert-butyl hydroperoxide (TBHP) in water selectively oxidizes CH₂ groups adjacent to pyridine moieties in related systems. Adapting this method, 2,3-cyclopentenopyridine analogs could be oxidized to form the pyrimidinone core, though this requires validation for cyclopenta[d]pyrimidinones.
N-1 Butylation Strategies
Introducing the butyl group at position 1 requires selective alkylation:
Alkylation of Pyrimidinone Anion
Deprotonating the pyrimidinone nitrogen with NaH or K₂CO₃ in DMF enables nucleophilic attack on butyl halides. For example, 4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one reacts with 1-bromobutane in acetonitrile at 80°C to afford the N-1 butyl derivative.
Reaction Conditions :
- Base: K₂CO₃ (less hygroscopic than NaH).
- Solvent: DMF enhances solubility but may require higher temperatures.
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction (DIAD, PPh₃) couples the pyrimidinone with butanol. This method offers milder conditions but higher costs.
Integrated One-Pot Approaches
Combining cyclocondensation, thionation, and alkylation in a single pot improves efficiency:
- Cyclopentanone, thiourea, and ethyl acetoacetate undergo cyclocondensation in acetic acid.
- In situ thionation with LR.
- Alkylation with 1-bromobutane and K₂CO₃.
This method achieves a 58% overall yield but requires careful pH and temperature control to prevent side reactions.
Analytical and Spectroscopic Characterization
Successful synthesis is confirmed via:
- ¹H NMR : Absence of NH protons (δ 10–12 ppm) post-alkylation; presence of butyl chain signals (δ 0.9–1.6 ppm).
- IR : Thiocarbonyl stretch at ~1200 cm⁻¹ (C=S).
- MS : Molecular ion peak at m/z 265.3 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the sulfanylidene group allows for interactions with thiol groups in proteins, potentially leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Key structural features :
- Sulfanylidene group (C=S) : Enhances hydrogen-bonding capacity and influences tautomeric equilibria compared to oxygen analogues (e.g., pyrimidin-2-ones).
- Bicyclic framework : Stabilizes the molecule, reducing conformational flexibility, which may enhance binding specificity in biological systems.
The compound is compared below with structurally related pyrimidinone derivatives, focusing on substituents, molecular properties, and biological implications.
Table 1: Structural and Functional Comparison
Key Comparisons
Core Structure and Rigidity: The target compound and its cyclopenta[d]pyrimidinone analogs (e.g., ) exhibit greater rigidity compared to simpler dihydropyrimidinones () due to the fused cyclopentane ring. This rigidity may enhance binding selectivity in biological targets . Pyrazolo-pyrimidinones () lack the fused cyclopentane ring but feature a pyrazole moiety, which can influence π-π stacking interactions .
Substituent Effects: Sulfanylidene vs. Thioether: The thione group (C=S) in the target compound offers stronger hydrogen-bond acceptor capacity compared to thioether (C-S-C) groups in and . This difference may enhance interactions with biological targets, as seen in dihydropyrimidin-2(1H)-thiones with antimicrobial activity .
Dihydropyrimidin-2(1H)-thiones () demonstrate that the thione group correlates with antibacterial activity, supporting the hypothesis that the target compound may share similar bioactivity .
Tautomerism and Stability: Unlike pyrazolo-pyrimidinones (), which adopt a single tautomeric form, sulfanylidene-containing compounds like the target may exhibit tautomeric equilibria between thione and thiol forms, impacting reactivity and binding modes .
Biological Activity
1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiazolidine derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections delve into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₄N₂S
- SMILES Notation : S=C1NC=NC2=C1C1=C(CCC1)S2
This compound features a sulfur atom in its structure, which is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study screening various derivatives against multiple cancer cell lines revealed that certain modifications enhance cytotoxicity. For instance, compounds with a thiazolidine core demonstrated potent activity against human breast cancer cell lines (MCF-7), with IC₅₀ values indicating effective inhibition of cell proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.97 | Apoptosis induction |
| Compound B | LOX IMVI | 4.77 | Topoisomerase II inhibition |
| Compound C | A549 | 15 | Cell cycle arrest at S phase |
Antimicrobial Activity
The compound's antimicrobial efficacy has also been investigated. It has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of bacterial DNA gyrase and topoisomerases, which are critical for bacterial replication and survival .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Other Biological Activities
In addition to anticancer and antimicrobial properties, derivatives of this compound have exhibited anti-inflammatory and antioxidant activities. Research suggests that thiazolidine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and cardiovascular diseases .
Case Studies and Research Findings
A significant study published in the journal Medicinal Chemistry highlighted the synthesis of various thiazolidine derivatives and their biological evaluations. The findings indicated that structural modifications could enhance biological activity significantly. For example, the introduction of different substituents on the thiazolidine ring improved the compounds' selectivity towards cancer cells while reducing toxicity towards normal cells .
Another case study focused on the effect of these compounds on apoptosis pathways in cancer cells. The results demonstrated that certain derivatives could increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to enhanced cancer cell death .
Q & A
Q. What spectroscopic methods are recommended for confirming the structure of 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm proton environments, carbon framework, and substituent positions. For example, H NMR can resolve signals for the butyl chain (δ ~0.8–1.6 ppm) and cyclopentane protons (δ ~2.2–3.0 ppm) .
- Infrared (IR) Spectroscopy: Identify functional groups like the sulfanylidene (C=S) stretch (~1100–1200 cm) and carbonyl (C=O) absorption (~1650–1750 cm) .
- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns via high-resolution MS (HRMS) or LC-MS .
Q. What are the key steps in synthesizing cyclopenta[d]pyrimidine derivatives like this compound?
Methodological Answer:
- Cyclization: React bicyclic precursors (e.g., cyclopentanone derivatives) with thiourea or thioamide reagents to form the pyrimidine core .
- Sulfanylidene Introduction: Use sulfurizing agents (e.g., Lawesson’s reagent) or thiol-containing intermediates under inert conditions (N) to install the C=S group .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/dioxane) to isolate the product .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Methodological Answer:
- Antiproliferative Assays: Use the Sulforhodamine B (SRB) assay to quantify cytotoxicity against cancer cell lines (e.g., MDA-MB-435) .
- Enzyme Inhibition Studies: Perform kinetic assays to measure inhibition of target enzymes (e.g., kinases) using fluorogenic substrates .
- Molecular Docking: Predict binding interactions with biological targets (e.g., microtubules) using software like AutoDock Vina .
Advanced Research Questions
Q. How can conflicting cytotoxicity data between different cell lines be analyzed?
Methodological Answer:
- Dose-Response Curves: Generate IC values across multiple cell lines to identify cell-type-specific sensitivities .
- Assay Validation: Ensure consistency in cell culture conditions (e.g., passage number, serum concentration) and assay protocols (e.g., incubation time) .
- Mechanistic Follow-Up: Use flow cytometry to assess cell cycle arrest (e.g., G2/M phase) or apoptosis markers (e.g., Annexin V) to explain discrepancies .
Q. What strategies optimize the yield of 1-butyl-4-sulfanylidene derivatives during synthesis?
Methodological Answer:
- Reaction Optimization: Screen solvents (e.g., DMF vs. THF), temperatures (60–100°C), and catalysts (e.g., Pd(OAc)) to maximize cyclization efficiency .
- Protecting Groups: Temporarily block reactive sites (e.g., hydroxyls) to prevent side reactions during sulfanylidene installation .
- Real-Time Monitoring: Use thin-layer chromatography (TLC) or in situ IR to track reaction progress and terminate at peak conversion .
Q. How to design a structure-activity relationship (SAR) study for this compound’s analogues?
Methodological Answer:
- Derivative Synthesis: Modify substituents (e.g., alkyl chain length, halogen substitution) using modular synthetic routes .
- Biological Profiling: Test analogues in parallel assays (e.g., cytotoxicity, enzyme inhibition) to correlate structural changes with activity .
- Computational Modeling: Use QSAR (Quantitative SAR) models to predict bioactivity based on electronic (e.g., logP) and steric parameters .
Q. What analytical techniques address discrepancies in purity assessments post-synthesis?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column and UV detection (λ = 254 nm) .
- Elemental Analysis: Compare experimental C/H/N/S percentages with theoretical values to detect impurities .
- Cross-Validation: Compare NMR data with structurally characterized analogues (e.g., 4-chloro-6,7-dihydro derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
